BenchChemオンラインストアへようこそ!

4-oxo-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-4H-chromene-2-carboxamide

Medicinal Chemistry Drug Design Physicochemical Properties

The target compound, 4-oxo-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-4H-chromene-2-carboxamide, belongs to the chromene-2-carboxamide class of heterocyclic small molecules. It is characterized by the fusion of a 4H-chromen-4-one core with an N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) carboxamide side chain, giving it a molecular formula of C18H17N3O4 and a molecular weight of 339.3 g/mol.

Molecular Formula C18H17N3O4
Molecular Weight 339.351
CAS No. 1797866-31-9
Cat. No. B2393235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-oxo-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-4H-chromene-2-carboxamide
CAS1797866-31-9
Molecular FormulaC18H17N3O4
Molecular Weight339.351
Structural Identifiers
SMILESC1COCCC1N2C=C(C=N2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3
InChIInChI=1S/C18H17N3O4/c22-15-9-17(25-16-4-2-1-3-14(15)16)18(23)20-12-10-19-21(11-12)13-5-7-24-8-6-13/h1-4,9-11,13H,5-8H2,(H,20,23)
InChIKeyXYUDZBCXHNBNAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Oxo-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-4H-chromene-2-carboxamide (CAS 1797866-31-9): A Structurally Differentiated Chromene-2-Carboxamide for Chemical Biology & Screening


The target compound, 4-oxo-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-4H-chromene-2-carboxamide, belongs to the chromene-2-carboxamide class of heterocyclic small molecules. It is characterized by the fusion of a 4H-chromen-4-one core with an N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) carboxamide side chain, giving it a molecular formula of C18H17N3O4 and a molecular weight of 339.3 g/mol [1]. This compound is cataloged in PubChem under CID 71810212 and is available from multiple commercial suppliers. While direct target engagement data remain sparse in the public domain, its computed physicochemical properties—including an XLogP3-AA of 1.2, a topological polar surface area (TPSA) of 82.5 Ų, and 5 hydrogen bond acceptor sites [1]—suggest a differentiated pharmacokinetic and selectivity profile relative to simpler chromene-2-carboxamide analogs, making it a rational procurement choice for medicinal chemistry campaigns seeking novel intellectual property space.

Why a Generic 4-Oxo-4H-chromene-2-carboxamide Cannot Replace 1797866-31-9 in Structure-Activity Studies


Chromene-2-carboxamides represent a privileged scaffold in medicinal chemistry, but their biological activity is exquisitely sensitive to the nature of the amide substituent. The target compound incorporates a distinctive 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl moiety, which introduces a saturated heterocyclic ring capable of adopting multiple chair conformations and establishing directional hydrogen bonds via the pyrazole ring. Simple chromene-2-carboxamides bearing phenyl or alkyl amide tails lack this three-dimensional architecture [1]. Consequently, generic substitution with a basic 4-oxo-N-phenyl-4H-chromene-2-carboxamide would alter the conformational ensemble, lipophilicity, and hydrogen-bonding capacity—dramatically changing target binding, selectivity, and cellular permeability. The quantified differences in TPSA, XLogP3, and rotatable bond count shown in Section 3 establish that this compound occupies a distinct region of drug-like chemical space that cannot be recapitulated by simpler in-class analogs.

Quantified Differentiation Evidence for 4-Oxo-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-4H-chromene-2-carboxamide (1797866-31-9)


Topological Polar Surface Area (TPSA) Differentiation vs. Simple Chromene-2-Carboxamides

The TPSA of 1797866-31-9 is 82.5 Ų, significantly higher than that of the simpler analog 4-oxo-N-phenyl-4H-chromene-2-carboxamide, which has a TPSA of approximately 64.6 Ų (calculated from its structure, PubChem CID 887096) [1]. This increase arises from the additional oxygen atom in the tetrahydropyran ring and the extra nitrogen in the pyrazole. The higher TPSA predicts a lower passive membrane permeability and potentially reduced blood-brain barrier penetration, which directly informs target tissue selection.

Medicinal Chemistry Drug Design Physicochemical Properties

Lipophilicity (XLogP3-AA) Differentiation vs. Alkyl-Substituted Chromene-2-Carboxamides

The computed XLogP3-AA of 1797866-31-9 is 1.2, which is approximately 1.1 log units lower than the XLogP3 of a representative 4-oxo-N-propyl-4H-chromene-2-carboxamide (estimated XLogP3 ~2.3 based on fragment additivity) [1]. This reduction in lipophilicity is driven by the polar tetrahydropyran ether oxygen and the hydrogen-bond-accepting pyrazole ring. In the context of the chromone-2-carboxamide series studied by Bousejra-ElGarah et al. (2016), a similar lipophilicity reduction was associated with improved aqueous solubility but potentially decreased membrane permeation [2].

Lipophilicity Drug-likeness ADME

Hydrogen Bond Acceptor Count Differentiation vs. Pyrazole-Only or Phenyl Analogs

1797866-31-9 presents 5 hydrogen bond acceptor sites (including the chromone carbonyl, chromone ring oxygen, amide carbonyl, pyrazole nitrogen, and tetrahydropyran oxygen) versus only 3 acceptors for 4-oxo-N-phenyl-4H-chromene-2-carboxamide [1]. This expanded H-bond acceptor network enables the compound to engage a broader set of polar residues within protein binding pockets, potentially conferring selectivity advantages over simpler analogs that rely predominantly on the chromone carbonyl and amide group for molecular recognition.

Hydrogen Bonding Molecular Recognition Selectivity

Molecular Flexibility (Rotatable Bond Count) vs. Constrained Chromene Carboxamides

The target compound possesses 3 rotatable bonds (the amide C–N bond and the two bonds connecting the tetrahydropyran ring to the pyrazole), whereas structurally constrained analogs such as N-(1-benzyl-1H-pyrazol-5-yl)-7-bromo-4-oxo-4H-chromene-2-carboxamide can have 5 or more rotatable bonds due to longer linkers [1]. The moderate rotatable bond count of 1797866-31-9 strikes a balance between conformational adaptability for induced-fit binding and entropic penalty upon target engagement, as discussed in the context of chromone carboxamide optimization by Bousejra-ElGarah et al. [2].

Conformational Analysis Entropy Binding Kinetics

Optimal Application Scenarios for 4-Oxo-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-4H-chromene-2-carboxamide (1797866-31-9) Based on Differentiated Evidence


Medicinal Chemistry Hit-to-Lead Campaigns Targeting Peripheral Protein Targets Requiring Moderate Permeability

With a TPSA of 82.5 Ų and XLogP3 of 1.2 [1], 1797866-31-9 occupies a favorable region of drug-like chemical space for orally bioavailable drugs targeting peripheral tissues. Its TPSA is below the typical 140 Ų threshold for oral absorption yet sufficiently high to limit passive CNS penetration, making it suitable for lead optimization programs aimed at oncology, inflammatory, or metabolic targets outside the central nervous system. Procurement of this compound as a screening hit or scaffold-hopping starting point is rational when the lead series must avoid CNS-related side effects.

Structure-Activity Relationship (SAR) Exploration of Chromene-2-Carboxamide Scaffold Diversity

The unique combination of a tetrahydropyran and pyrazole ring in the amide side chain distinguishes 1797866-31-9 from the predominantly phenyl or simple alkyl substituted chromene-2-carboxamides reported in the literature [1]. Introducing this compound into an SAR matrix alongside simpler analogs allows medicinal chemists to probe the effect of increased hydrogen bond acceptor count (5 vs. 3) and altered conformational space (3 rotatable bonds) on target affinity and selectivity. This enables the construction of more informative pharmacophore models and QSAR datasets [2].

Chemical Biology Probe Development Leveraging Distinct Hydrogen-Bonding Signature

The presence of 5 hydrogen bond acceptor atoms—including the tetrahydropyran ether oxygen and pyrazole nitrogen—creates a distinct molecular recognition pattern compared to reference chromene-2-carboxamides bearing only 3 acceptors [1]. This expanded H-bonding capacity can be exploited to engineer selectivity for protein targets possessing complementary polar residue networks, such as kinases with a hydrated active site or epigenetic readers with extended aromatic cages. Researchers developing substrate-competitive or allosteric chemical probes should consider this compound when the target's crystal structure reveals underutilized polar contact opportunities.

Physicochemical Property Benchmarking for in Silico ADME Model Calibration

The well-defined computed properties of 1797866-31-9 (XLogP3 = 1.2, TPSA = 82.5 Ų, rotatable bonds = 3, H-bond donors = 1, H-bond acceptors = 5) [1] provide a useful data point for calibrating in silico ADME prediction models. When building or validating quantitative structure-property relationship (QSPR) models for chromene-containing compound libraries, incorporating this compound's experimentally measurable properties (logD, solubility, permeability) can improve model accuracy and guide the design of analogs with optimal pharmacokinetic profiles.

Quote Request

Request a Quote for 4-oxo-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-4H-chromene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.